Sulfato ferroso monohidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron(2+) sulfate monohydrate is a hydrate that is the monohydrate form of iron(2+) sulfate. It is obtained from the heptahydrate by heating above 65℃. It is used as a source of iron in the treatment of iron-deficiency anaemia (generally in solid-dosage treatments; for liquid-dosage treatments, the heptahydrate is normally used). It has a role as a nutraceutical, an anti-anaemic agent and a reducing agent. It is a hydrate and an iron molecular entity. It contains an iron(2+) sulfate (anhydrous).

Aplicaciones Científicas De Investigación

Estudio del comportamiento térmico

El sulfato ferroso monohidratado se ha utilizado en el estudio de su comportamiento térmico en diferentes condiciones . Se utilizó el análisis termogravimétrico (TG) no isotérmico para estudiar el comportamiento de las muestras de sulfato de hierro a temperaturas de hasta 1000 °C en atmósferas de Cl2 + O2, O2 y N2 . Las características cinéticas de la descomposición del FeSO4 en Fe2O3 se revelaron en condiciones isotérmicas a temperaturas que van desde 500 hasta 575 °C .

Aditivos para piensos

El this compound se usa como aditivo para piensos para todas las especies animales . Se utiliza para tratar la deficiencia de hierro en los animales, que puede provocar anemia y otros problemas de salud .

Agricultura

El this compound se usa para tratar la deficiencia de hierro en la agricultura . El hierro es un nutriente esencial para las plantas, y su deficiencia puede provocar clorosis y una reducción del rendimiento .

Purificación del agua

El this compound se usa en los procesos de tratamiento de agua . Tiene propiedades de floculación, lo que significa que puede hacer que las partículas suspendidas en el agua se aglomeren, lo que facilita su eliminación .

Producción de pigmento de óxido de hierro

El this compound se usa comúnmente en la producción de pigmento de óxido de hierro

Mecanismo De Acción

Target of Action

Ferrous sulfate monohydrate primarily targets erythrocytes , also known as red blood cells . Iron, the key component of ferrous sulfate, is an essential constituent of hemoglobin, a protein in red blood cells that transports oxygen from the lungs to the body’s tissues .

Mode of Action

Ferrous sulfate monohydrate works by replenishing iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, a condition known as microcytic anemia .

Biochemical Pathways

The primary biochemical pathway affected by ferrous sulfate monohydrate is the hemoglobin synthesis pathway . Iron is a crucial component of hemoglobin, and a deficiency can disrupt the synthesis of hemoglobin, leading to microcytic anemia . By replenishing iron stores, ferrous sulfate monohydrate helps maintain normal hemoglobin levels and prevent anemia .

Pharmacokinetics

Iron from ferrous sulfate is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed; this increases to 20% to 30% in individuals with inadequate iron stores . Factors such as food and achlorhydria (a lack of stomach acid) can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .

Result of Action

The primary result of ferrous sulfate monohydrate action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes and helps maintain normal blood iron levels . This can prevent symptoms of iron deficiency anemia, which include fatigue, weakness, and shortness of breath .

Action Environment

The action of ferrous sulfate monohydrate can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of iron . Additionally, the compound’s effectiveness in chemical reactions can be enhanced by its effective dissolution and interaction in aqueous solutions . It’s also worth noting that ferrous sulfate monohydrate is irritant and corrosive, posing a risk to the user/worker .

Safety and Hazards

Ferrous sulfate monohydrate is harmful if swallowed and can cause skin and eye irritation . It is also toxic to aquatic life . Overdose symptoms may include nausea, severe stomach pain, bloody diarrhea, coughing up blood, shallow breathing, weak and rapid pulse, pale skin, blue lips, and seizure . It is advised to wear protective gloves, eye protection, and face protection when handling this substance .

Direcciones Futuras

Ferrous sulfate monohydrate continues to be used in medicine to treat iron deficiency anemia . It is also used in agriculture, for instance, it can be applied several times per year using a backpack sprayer or granule applicator, and three to four weeks must be allowed before turf and lawns can be re-treated with ferrous sulfate .

Análisis Bioquímico

Biochemical Properties

Ferrous sulfate monohydrate is an effective iron source for all animal species and categories . It is used in the management and treatment of iron deficiency anemia . This activity illustrates the indications, action, and contraindications for iron supplementation as a valuable agent in the management of iron-deficient states such as iron deficiency anemia, iron deficiency without anemia, nutritional deficiency, malabsorption, blood loss, or an increase in the body’s need for iron .

Cellular Effects

The effects of Ferrous sulfate monohydrate on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ferrous sulfate monohydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrous sulfate monohydrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ferrous sulfate monohydrate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ferrous sulfate monohydrate is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Ferrous sulfate monohydrate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Ferrous sulfate monohydrate and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ferrous sulfate monohydrate involves the reaction between iron and sulfuric acid followed by crystallization to obtain the monohydrate form.", "Starting Materials": [ "Iron", "Sulfuric acid", "Water" ], "Reaction": [ "Iron is added to sulfuric acid in a reaction vessel", "The mixture is heated to a temperature of around 65-70 °C with stirring", "The reaction proceeds to form Ferrous sulfate heptahydrate", "The solution is then cooled and allowed to crystallize", "The crystals are filtered and washed with water to remove impurities", "The resulting Ferrous sulfate monohydrate crystals are dried and stored for use" ] } | |

Número CAS |

13463-43-9 |

Fórmula molecular |

FeH4O5S |

Peso molecular |

171.94 g/mol |

Nombre IUPAC |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clave InChI |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES |

O.[O-]S(=O)(=O)[O-].[Fe+2] |

SMILES canónico |

O.OS(=O)(=O)O.[Fe] |

| 17375-41-6 | |

Pictogramas |

Irritant |

Números CAS relacionados |

20908-72-9 58694-83-0 10028-21-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

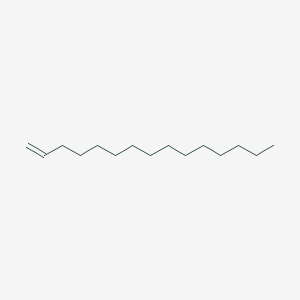

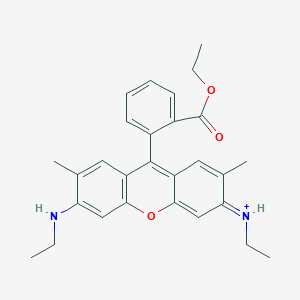

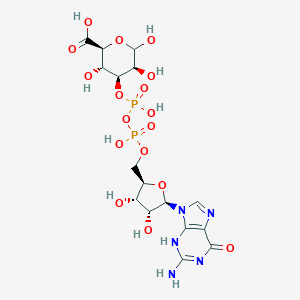

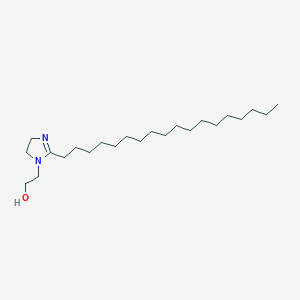

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)

![1h-Benzo[b]fluorene](/img/structure/B78144.png)

![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)